

5-Bromo-2-(trifluoromethyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethyl)benzoic acid
Cat. No.:	B1524078

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)benzoic Acid

Executive Summary: This whitepaper provides a comprehensive technical overview of **5-Bromo-2-(trifluoromethyl)benzoic acid** (CAS No. 654-97-7), a critical building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical data, insights into its synthetic utility, and field-proven protocols for its application. We will explore the causality behind its reactivity, its role in the design of novel therapeutic agents, and the essential safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction: A Key Fluorinated Intermediate

5-Bromo-2-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid that has gained significant traction as a versatile synthetic intermediate. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a trifluoromethyl (CF₃) group. The strategic placement of these groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules.

The trifluoromethyl group is particularly noteworthy. Its incorporation into organic compounds is a cornerstone of modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} The bromine atom serves as an excellent leaving group, rendering the molecule highly suitable for palladium-catalyzed

cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.^[3] This allows for the precise and controlled introduction of diverse functional groups, accelerating the discovery of lead compounds in drug development pipelines.^[3]

CAS Number: 654-97-7^{[4][5]}

Physicochemical and Safety Data

A thorough understanding of a compound's properties is foundational to its effective and safe application. The key data for **5-Bromo-2-(trifluoromethyl)benzoic acid** are summarized below.

Table 1: Physicochemical Properties

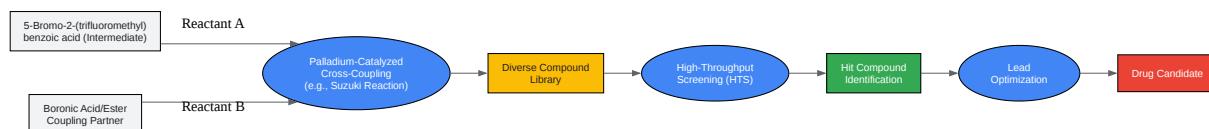
Property	Value	Source(s)
CAS Number	654-97-7	[5]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[6]
Molecular Weight	269.02 g/mol	
Physical Form	Solid, white to light yellow powder/crystal	[7]
Purity	Typically ≥98%	[5]
Melting Point	133 - 137 °C	[7]
InChI Key	SWSCMXZZHFRZLX-UHFFFAOYSA-N	
Storage	Sealed in a dry place at room temperature	

Table 2: GHS Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Warning	
Pictogram	GHS07 (Exclamation Mark)	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[8]
Precautionary Statements	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]

Synthetic Utility and Reactivity

The synthetic value of **5-Bromo-2-(trifluoromethyl)benzoic acid** stems from the orthogonal reactivity of its functional groups. The carboxylic acid group can undergo standard transformations like esterification or amidation to modulate solubility and bioavailability in drug candidates.^[3] However, the primary reactive site for carbon-carbon or carbon-heteroatom bond formation is the bromine-substituted carbon.


The electron-withdrawing nature of the adjacent trifluoromethyl group and the carboxylic acid influences the electronic properties of the aromatic ring, impacting the regioselectivity and efficiency of subsequent reactions. The bromine atom's position makes it an ideal handle for introducing complexity via cross-coupling chemistry, a cornerstone of modern pharmaceutical synthesis.

Caption: 2D structure of **5-Bromo-2-(trifluoromethyl)benzoic acid**.

Applications in Drug Discovery and Materials Science

This compound is not just a laboratory curiosity; it is a key precursor in the synthesis of compounds targeting a wide range of diseases.^[3] Its derivatives have shown potential in the development of anti-inflammatory agents, and its structural motifs are instrumental in creating novel anticancer agents.^[3] The ability to precisely modify the core scaffold allows for the design of molecules that can selectively inhibit specific oncogenic proteins or cancer-related pathways.^[3]

The workflow below illustrates the central role of this intermediate in a typical drug discovery campaign. It begins with the core building block, which is then elaborated through robust chemical reactions like Suzuki coupling to generate a library of diverse analogs for high-throughput screening.

[Click to download full resolution via product page](#)

Caption: Synthetic utility in a drug discovery workflow.

Key Experimental Protocols

To ensure reproducibility and safety, the following protocols provide detailed, field-tested methodologies for handling and reacting with this compound.

Protocol 5.1: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a common application for this intermediate.

Objective: To couple **5-Bromo-2-(trifluoromethyl)benzoic acid** with a generic arylboronic acid.

Materials:

- **5-Bromo-2-(trifluoromethyl)benzoic acid** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

- Inert Atmosphere: Assemble the flask and condenser, then purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.
- Reagent Addition: To the flask, add **5-Bromo-2-(trifluoromethyl)benzoic acid**, the arylboronic acid, the base, and the palladium catalyst.
- Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

- Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid, ensuring it moves to the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
- Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 5.2: Safe Handling and Storage

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][9]
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][9]

Handling:

- Avoid dust formation.[6]
- Wash hands and any exposed skin thoroughly after handling.[9]
- Keep away from heat and sources of ignition.

Storage:

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

First Aid Measures

In the event of exposure, prompt and appropriate action is crucial. The following measures are based on standard safety data sheets.[6]

- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[6]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[6][9]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[6]

Conclusion

5-Bromo-2-(trifluoromethyl)benzoic acid is a high-value chemical intermediate whose strategic importance in pharmaceutical and material science research cannot be overstated. Its unique combination of a reactive bromine handle and a bio-potentiating trifluoromethyl group provides chemists with a powerful tool for molecular design and synthesis. By understanding its properties, reactivity, and safety requirements, researchers can effectively and safely unlock its full potential in the creation of novel, high-impact molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 654-97-7|5-Bromo-2-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. jrmedichem.com [jrmedichem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Bromo-2-(trifluoromethyl)benzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524078#5-bromo-2-trifluoromethyl-benzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com